molecular formula C12H16BrNO2 B2648346 tert-Butyl 5-amino-3-bromo-2-methylbenzoate CAS No. 2248269-81-8

tert-Butyl 5-amino-3-bromo-2-methylbenzoate

Cat. No.: B2648346
CAS No.: 2248269-81-8
M. Wt: 286.169
InChI Key: KOPQGOICNXTWLX-UHFFFAOYSA-N
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Description

tert-Butyl 5-amino-3-bromo-2-methylbenzoate is an organic compound that features a tert-butyl ester group, an amino group, a bromine atom, and a methyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-amino-3-bromo-2-methylbenzoate typically involves multi-step organic reactions. One common method includes the bromination of 2-methylbenzoic acid, followed by esterification with tert-butyl alcohol and subsequent amination. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often employing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-amino-3-bromo-2-methylbenzoate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.

    Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.

    Ester Hydrolysis: The tert-butyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide or potassium cyanide, typically under reflux conditions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the ester group.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while oxidation of the amino group could produce a nitro compound.

Scientific Research Applications

tert-Butyl 5-amino-3-bromo-2-methylbenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which tert-Butyl 5-amino-3-bromo-2-methylbenzoate exerts its effects depends on its interaction with molecular targets. The amino group can form hydrogen bonds with biological molecules, while the bromine atom can participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity for certain enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl 5-amino-2-methylbenzoate: Lacks the bromine atom, which may affect its reactivity and binding properties.

    tert-Butyl 5-bromo-2-methylbenzoate: Lacks the amino group, which can alter its biological activity.

    tert-Butyl 3-bromo-2-methylbenzoate: The position of the bromine atom is different, potentially leading to variations in chemical behavior.

Uniqueness

tert-Butyl 5-amino-3-bromo-2-methylbenzoate is unique due to the combination of functional groups and their specific positions on the benzene ring. This structural arrangement can result in distinct reactivity patterns and biological activities compared to similar compounds.

Properties

IUPAC Name

tert-butyl 5-amino-3-bromo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2/c1-7-9(5-8(14)6-10(7)13)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPQGOICNXTWLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1Br)N)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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